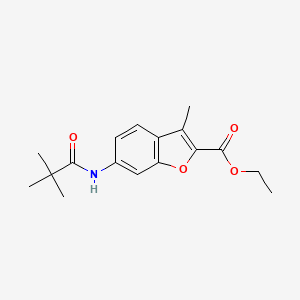

Ethyl 3-methyl-6-pivalamidobenzofuran-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-methyl-6-pivalamidobenzofuran-2-carboxylate is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzofuran derivatives can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzofuran ring system is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. Benzofuran compounds are known to have unique physicochemical properties .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Ethyl 3-methyl-6-pivalamidobenzofuran-2-carboxylate is involved in complex organic synthesis and structural elucidation studies, contributing to the understanding of photoisomerization processes. The compound and its analogues have been synthesized through reactions involving ethyl 2–aminothiophene–3–carboxylates and ethyl 2–aminobenzoate, showcasing their versatility in organic chemistry. Isomerization, triggered by irradiation with light or treatment with acetic acid, has been observed, demonstrating the compound's potential in studying molecular dynamics and reaction mechanisms (Pazdera et al., 1997).

Catalysis and Annulation Reactions

This compound serves as a pivotal reactant in [4 + 2] annulation reactions, acting as a 1,4-dipole synthon. It has facilitated the synthesis of highly functionalized tetrahydropyridines with complete regioselectivity, underlining its role in creating complex organic frameworks and contributing to the development of new methodologies in organic synthesis (Xue-Feng Zhu et al., 2003).

Antimicrobial and Cytotoxic Activity

Derivatives of this compound have been synthesized and tested for their biological activities. Studies have highlighted the cytotoxicity of certain carboxamide derivatives against cancer cell lines, indicating the compound's potential as a scaffold for developing new anticancer agents. This highlights the compound's contribution to medicinal chemistry, particularly in the synthesis of molecules with potent biological activities (L. Deady et al., 2005).

Prodrug Development

In the realm of pharmacology, derivatives of this compound have been explored for their potential as prodrugs. Specific derivatives have demonstrated favorable solubility, lipophilicity, and stability against enzymatic cleavage, highlighting the compound's utility in improving drug properties and efficacy (J. Wagner et al., 1980).

Corrosion Inhibition

Research has also extended into the industrial application of this compound derivatives as corrosion inhibitors. These studies have provided insights into the mechanisms of corrosion inhibition and the development of new materials to protect metals in industrial settings, showcasing the compound's versatility beyond the biomedical field (P. Dohare et al., 2017).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

ethyl 6-(2,2-dimethylpropanoylamino)-3-methyl-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-6-21-15(19)14-10(2)12-8-7-11(9-13(12)22-14)18-16(20)17(3,4)5/h7-9H,6H2,1-5H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFMLIBFTDJROH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2750243.png)

![N-(2,3-dimethylphenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2750252.png)

![7-{2-[(4,6-dimethylpyrimidin-2-yl)thio]ethyl}-3-methyl-8-morpholin-4-yl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2750253.png)

![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-ethoxyphenyl)piperidine-3-carboxamide](/img/structure/B2750254.png)

![4-isopropoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2750259.png)